molecular formula C10H16Br2O8 B12646783 D-Glucitol 1,2-bis(bromoacetate) CAS No. 94199-90-3

D-Glucitol 1,2-bis(bromoacetate)

Cat. No.: B12646783
CAS No.: 94199-90-3
M. Wt: 424.04 g/mol
InChI Key: RFRGHFUMYKGXTJ-MLTZYSBQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: D-Glucitol 1,2-bis(bromoacetate) can be synthesized through the esterification of D-glucitol with bromoacetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for D-Glucitol 1,2-bis(bromoacetate) are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of D-Glucitol 1,2-bis(bromoacetate) primarily involves its reactivity towards nucleophiles. The bromoacetate groups are electrophilic and can react with nucleophilic sites on biomolecules or other compounds. This reactivity can be exploited for bioconjugation, where the compound is used to attach functional groups to biomolecules . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Properties

CAS No.

94199-90-3

Molecular Formula

C10H16Br2O8

Molecular Weight

424.04 g/mol

IUPAC Name

[(2S,3S,4R,5R)-2-(2-bromoacetyl)oxy-3,4,5,6-tetrahydroxyhexyl] 2-bromoacetate

InChI

InChI=1S/C10H16Br2O8/c11-1-7(15)19-4-6(20-8(16)2-12)10(18)9(17)5(14)3-13/h5-6,9-10,13-14,17-18H,1-4H2/t5-,6+,9-,10-/m1/s1

InChI Key

RFRGHFUMYKGXTJ-MLTZYSBQSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](COC(=O)CBr)OC(=O)CBr)O)O)O)O

Canonical SMILES

C(C(C(C(C(COC(=O)CBr)OC(=O)CBr)O)O)O)O

Origin of Product

United States

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